(3aS,4R,9bR)-G-1

Beschreibung

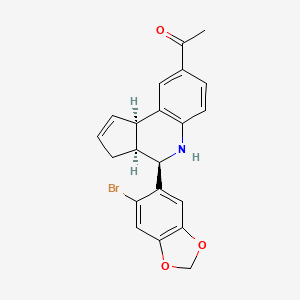

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14+,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSVKVWHYFBIFJ-HKZYLEAXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881639-98-1, 925419-53-0 | |

| Record name | rel-1-[(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881639-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-(6-Bromobenzo(1,3)dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881639981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LNS-8801 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925419530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | G-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-[(3aS*,4R*,9bR*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro- 3H-cyclopenta[c] quinolin-8-yl]- ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | G 1 (GPER AGONIST) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3V5BV7OKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LNS-8801 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFS4QE36ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The GPR30 Agonist (3aS,4R,9bR)-G-1: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Signaling Pathways, and Experimental Evaluation of a Key Selective Modulator of the G Protein-Coupled Estrogen Receptor.

This technical guide provides a comprehensive overview of the chemical and biological properties of (3aS,4R,9bR)-G-1, a potent and selective agonist of the G protein-coupled estrogen receptor 30 (GPR30), also known as GPER1. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical structure, physicochemical properties, and its intricate signaling mechanisms. Furthermore, it offers detailed protocols for key in vitro assays to facilitate the investigation of its biological effects.

Chemical Structure and Physicochemical Properties

This compound, with the formal name 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone, is a non-steroidal small molecule that has emerged as a critical tool for elucidating the physiological and pathological roles of GPR30, independent of classical estrogen receptors (ERα and ERβ)[1][2][3]. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone[2] |

| CAS Number | 881639-98-1[1][2][3] |

| Molecular Formula | C₂₁H₁₈BrNO₃[1][2][3] |

| Molecular Weight | 412.28 g/mol |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)N--INVALID-LINK--C4=CC5=C(C=C4Br)OCO5 |

| InChI Key | VHSVKVWHYFBIFJ-HKZYLEAXSA-N[1][2] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Crystalline solid |

| Solubility | DMSO: ≥41.2 mg/mLDMF: 30 mg/mLEthanol: 1 mg/mLWater: Insoluble[1][3] |

| Storage | Store at -20°C[2][3] |

| Purity | ≥98% (HPLC)[2] |

Biological Activity and Signaling Pathways

G-1 is a high-affinity, selective agonist for GPR30, exhibiting a Ki value of approximately 11 nM[1][3]. It displays no significant binding to the classical estrogen receptors, ERα and ERβ, at concentrations up to 1 µM, making it an invaluable tool for studying GPR30-specific signaling pathways[1][3].

Upon binding to GPR30, which is primarily localized to the endoplasmic reticulum, G-1 initiates a cascade of rapid, non-genomic signaling events. A key mechanism is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process involves the activation of G proteins, leading to the release of heparin-binding EGF-like growth factor (HB-EGF), which in turn activates EGFR.

The activation of EGFR serves as a central node, propagating signals through two major downstream pathways:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and metabolism.

-

MAPK/ERK Pathway: This pathway is also involved in cell proliferation, differentiation, and survival.

In addition to EGFR transactivation, G-1 binding to GPR30 has been shown to induce the mobilization of intracellular calcium stores and modulate the production of cyclic AMP (cAMP). The intricate network of these signaling pathways underlies the diverse biological effects of G-1, which include regulation of cell proliferation, apoptosis, migration, and metabolism.

Experimental Protocols

To facilitate the study of this compound, this section provides detailed protocols for key in vitro assays commonly used to assess its biological effects.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

References

Data Presentation: Quantitative Binding Affinity and Functional Activity

An In-depth Technical Guide to the G-1 GPER Agonist: Binding Affinity, and Ki Value

For researchers, scientists, and drug development professionals, the selective G protein-coupled estrogen receptor (GPER) agonist, G-1, serves as a critical tool for investigating GPER's role in a multitude of physiological and pathological processes. This guide provides a detailed overview of G-1's binding characteristics, the experimental methods used to determine these properties, and the intracellular signaling cascades it initiates.

The selectivity of G-1 for GPER over the classical nuclear estrogen receptors (ERα and ERβ) is a cornerstone of its utility in research. The following table summarizes the quantitative data regarding its binding affinity (Ki) and functional potency (EC50).

| Ligand | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) |

| G-1 | GPER | 11 nM[1][2][3][4][5] | 2 nM[1][2] |

| G-1 | ERα | >10,000 nM[2] | No activity up to 10 µM[1][2] |

| G-1 | ERβ | >10,000 nM[2] | No activity up to 10 µM[1][2] |

GPER-Mediated Signaling Pathways Activated by G-1

Upon binding to GPER, G-1 triggers a cascade of rapid, non-genomic intracellular signaling events. These pathways are distinct from the classical genomic pathways associated with ERα and ERβ. The activation of these signaling cascades is central to GPER's diverse physiological functions.[6][7][8]

Experimental Protocols

Accurate and reproducible data are paramount in drug development and research. The following sections detail the standard experimental protocols used to characterize the binding and functional activity of G-1.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like G-1) by measuring its ability to displace a radiolabeled ligand from its receptor.[9][10][11]

Objective: To determine the inhibitory constant (Ki) of G-1 for GPER.

Materials:

-

Cell membranes prepared from cells expressing GPER (e.g., HEK293 cells).[4]

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[4]

-

Scintillation cocktail and counter.[2]

Procedure:

-

Membrane Preparation:

-

Culture cells expressing GPER to confluency.

-

Lyse the cells in a cold buffer and homogenize.

-

Centrifuge to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.[4]

-

-

Binding Reaction:

-

In a 96-well plate, incubate a fixed concentration of cell membranes and a fixed concentration of the radioligand with varying concentrations of unlabeled G-1.[2]

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled ligand).

-

Allow the binding reaction to reach equilibrium.[2]

-

-

Separation and Counting:

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the G-1 concentration to generate a competition curve and determine the IC50 value (the concentration of G-1 that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

Calcium Mobilization Assay

This functional assay measures the ability of G-1 to induce an increase in intracellular calcium concentration, which is a hallmark of GPER activation through the Gαq pathway.[2]

Objective: To determine the potency (EC50) of G-1 in stimulating GPER-mediated calcium mobilization.

Materials:

-

Cells expressing GPER.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[2]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).[2]

-

G-1 at various concentrations.

-

Fluorescence plate reader.

Procedure:

-

Cell Preparation:

-

Seed cells expressing GPER in a 96-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Wash the cells to remove any excess extracellular dye.[2]

-

-

Measurement:

-

Add varying concentrations of G-1 to the wells.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader.[2]

-

-

Data Analysis:

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the G-1 concentration to generate a dose-response curve and determine the EC50 value.[2]

-

cAMP Production Assay

This functional assay assesses the activation of the Gαs pathway by GPER in response to G-1, leading to the production of cyclic AMP (cAMP).[2]

Objective: To determine the potency (EC50) of G-1 in stimulating GPER-mediated cAMP production.

Materials:

-

Cells expressing GPER.

-

G-1 at various concentrations.

-

cAMP assay kit (e.g., ELISA-based or TR-FRET-based).[2]

-

Cell lysis buffer.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Treatment:

-

Treat cells expressing GPER with varying concentrations of G-1 for a specified incubation period.

-

-

Cell Lysis:

-

Lyse the cells to release the intracellular cAMP.[2]

-

-

cAMP Measurement:

-

Measure the cAMP concentration in the cell lysates using a method such as a competitive immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[2]

-

-

Data Analysis:

-

Plot the amount of cAMP produced against the logarithm of the G-1 concentration to generate a dose-response curve and determine the EC50 value.[2]

-

References

- 1. G-1 | Estrogen (GPER) Receptors | Tocris Bioscience [tocris.com]

- 2. benchchem.com [benchchem.com]

- 3. G Protein-Coupled Estrogen Receptor (GPER) Agonist Dual Binding Mode Analyses toward Understanding of its Activation Mechanism: A Comparative Homology Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

G-1: A Technical Guide to GPER Agonist Selectivity Over ERα and ERβ

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth technical analysis of G-1, a non-steroidal agonist, focusing on its high selectivity for the G protein-coupled estrogen receptor (GPER) over the classical nuclear estrogen receptors, ERα and ERβ. It includes quantitative binding and functional data, detailed experimental protocols for assessing selectivity, and visualizations of key signaling pathways and experimental workflows.

Data Presentation: Quantitative Selectivity of G-1

Experimental data robustly demonstrates G-1's high affinity for and potent activation of GPER, with negligible interaction with ERα and ERβ at concentrations where it is effective at GPER.[1] This selectivity is critical for its use as a pharmacological tool to isolate GPER-mediated signaling.[2]

The following tables summarize the quantitative data for G-1's binding affinity and functional activity at each receptor.

Table 1: Ligand Binding Affinity (Kᵢ)

The inhibitory constant (Kᵢ) represents the concentration of G-1 required to inhibit 50% of the radioligand binding to the target receptor. A lower Kᵢ value indicates a higher binding affinity.

| Ligand | Receptor | Binding Affinity (Kᵢ) | Source(s) |

| G-1 | GPER | 11 nM | [1][3][4][5] |

| G-1 | ERα | >10,000 nM | [1][6] |

| G-1 | ERβ | >10,000 nM | [1][6] |

Table 2: Functional Activity (EC₅₀ / IC₅₀)

The half-maximal effective concentration (EC₅₀) is the concentration of G-1 that produces 50% of its maximal response, indicating its potency as an agonist. For inhibitory effects, the half-maximal inhibitory concentration (IC₅₀) is used.

| Ligand | Receptor | Functional Assay | Activity Metric | Value | Source(s) |

| G-1 | GPER | G protein activation | EC₅₀ | 2 nM | [1][4][5] |

| G-1 | GPER | Inhibition of SKBr3 cell migration | IC₅₀ | 0.7 nM | [4][5] |

| G-1 | GPER | Inhibition of MCF-7 cell migration | IC₅₀ | 1.6 nM | [4][5] |

| G-1 | ERα | Not specified | No activity | Up to 10 µM | [1][4][5] |

| G-1 | ERβ | Not specified | No activity | Up to 10 µM | [1][4][5] |

GPER-Mediated Signaling Pathways Activated by G-1

Upon binding to GPER, G-1 initiates rapid, non-genomic intracellular signaling cascades that are distinct from the classical genomic pathways associated with ERα and ERβ.[1][7] These pathways involve G protein coupling, ion channel modulation, and transactivation of receptor tyrosine kinases.

// Edges G1 -> GPER [label="Binds"]; GPER -> G_alpha [label="Activates"]; GPER -> G_betagamma [label="Activates"]; G_alpha -> AC [label="Stimulates (Gαs)"]; G_betagamma -> Src [label="Activates"]; G_betagamma -> PLC [label="Activates"]; Src -> MMP [label="Activates"]; MMP -> HB_EGF [label="Cleaves"]; HB_EGF -> EGFR [label="Transactivates", dir=back, constraint=false]; AC -> cAMP; PLC -> Ca; EGFR -> PI3K; EGFR -> Raf; PI3K -> Akt; Raf -> MEK -> ERK; ERK -> TF; Akt -> TF; TF -> Gene; } end_dot Caption: GPER signaling pathways activated by G-1.

Experimental Protocols for Assessing G-1 Selectivity

The determination of G-1's selectivity relies on a combination of binding and functional assays. Below are detailed methodologies for the key experiments.

Competitive Radioligand Binding Assay

This assay quantifies the binding affinity (Kᵢ) of G-1 for GPER, ERα, and ERβ by measuring its ability to displace a known high-affinity radiolabeled ligand.[1]

-

Objective: To determine the inhibitory constant (Kᵢ) of G-1 for each receptor.

-

Materials:

-

Cell membrane preparations from cells overexpressing a single receptor subtype (GPER, ERα, or ERβ).

-

Radioligand (e.g., [³H]-17β-estradiol).

-

Unlabeled G-1 at a range of concentrations.

-

Assay buffer (e.g., Tris-HCl with BSA).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate a fixed concentration of cell membranes and radioligand with increasing concentrations of unlabeled G-1.

-

Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

After reaching equilibrium, separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the G-1 concentration to determine the IC₅₀ value (the concentration of G-1 that displaces 50% of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[1]

-

Functional Assays: Calcium Mobilization

This assay measures the ability of G-1 to elicit a functional response downstream of receptor activation, providing a measure of its potency (EC₅₀). GPER activation is known to trigger a rapid increase in intracellular calcium.[4][5]

-

Objective: To determine the potency (EC₅₀) of G-1 in stimulating GPER-mediated calcium mobilization.

-

Materials:

-

Whole cells expressing GPER (and control cells lacking the receptor).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution).

-

G-1 at a range of concentrations.

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

-

-

Procedure:

-

Culture cells expressing the target receptor in microplates.

-

Load cells with a calcium-sensitive fluorescent dye. The dye's fluorescence intensity increases upon binding to free Ca²⁺.

-

Wash cells to remove excess dye.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of G-1 to the cells and monitor the change in fluorescence intensity over time.

-

The peak fluorescence response is measured for each G-1 concentration.

-

Plot the response against the logarithm of the G-1 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Visualization of Workflows and Relationships

Experimental Workflow for Selectivity Profiling

This diagram outlines the sequential process for determining the selectivity of a compound like G-1.

Logical Relationship of G-1 Selectivity

This diagram visually represents the high-fidelity interaction of G-1 with GPER compared to its negligible interaction with classical estrogen receptors.

Conclusion

The data presented in this guide unequivocally establish G-1 as a highly selective agonist for GPER.[4][5][8] Its potent activation of GPER-specific signaling pathways, coupled with its lack of significant affinity for ERα and ERβ, makes it an indispensable tool for researchers investigating the nuanced roles of GPER in health and disease.[1][2] The provided experimental frameworks offer a solid foundation for the independent verification and application of G-1 in diverse research settings.

References

- 1. benchchem.com [benchchem.com]

- 2. The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G Protein-Coupled Estrogen Receptor (GPER) Agonist Dual Binding Mode Analyses toward Understanding of its Activation Mechanism: A Comparative Homology Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G-1 | Estrogen (GPER) Receptors | Tocris Bioscience [tocris.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Frontiers | Does GPER Really Function as a G Protein-Coupled Estrogen Receptor in vivo? [frontiersin.org]

- 7. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Mechanism of Action of G-1 on GPER Signaling

This technical guide provides a comprehensive overview of the mechanism of action of G-1, a selective G protein-coupled estrogen receptor (GPER) agonist. We will delve into its molecular interactions, downstream signaling cascades, and the experimental methodologies used to characterize its activity.

Introduction to G-1 and GPER

G-1 is a non-steroidal, high-affinity, and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. Unlike classical estrogen receptors (ERα and ERβ), which are nuclear receptors, GPER is a seven-transmembrane receptor predominantly located in the endoplasmic reticulum. G-1's selectivity for GPER over classical ERs has made it an invaluable tool for elucidating the physiological and pathophysiological roles of GPER signaling in various tissues, including the nervous, cardiovascular, endocrine, and immune systems.

Mechanism of Action of G-1

The binding of G-1 to GPER initiates a cascade of rapid, non-genomic signaling events. This is distinct from the genomic actions of classical estrogen receptors, which involve direct regulation of gene transcription.

1. G Protein Coupling and Second Messenger Activation:

Upon G-1 binding, GPER undergoes a conformational change, leading to the activation of heterotrimeric G proteins. Specifically, GPER couples to the Gs and Gi/o subunits.

-

Gs Pathway: Activation of Gs leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA).

-

Gi/o Pathway: While less characterized, coupling to Gi/o can lead to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.

2. Transactivation of Epidermal Growth Factor Receptor (EGFR):

A key feature of G-1-mediated GPER signaling is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process involves the Gβγ subunits of the dissociated G protein, which activate Src, a non-receptor tyrosine kinase. Activated Src then phosphorylates and activates EGFR, leading to the recruitment of adaptor proteins like Shc and the activation of downstream signaling pathways.

3. Downstream Signaling Cascades:

The initial signaling events triggered by G-1 lead to the activation of several key downstream pathways:

-

MAPK/ERK Pathway: Transactivation of EGFR leads to the activation of the Ras/Raf/MEK/ERK (MAPK) cascade. This pathway is crucial for cell proliferation, differentiation, and survival. G-1 has been shown to rapidly induce the phosphorylation of ERK1/2 in various cell types.

-

PI3K/Akt Pathway: G-1 can also activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival, growth, and metabolism.

-

Calcium Mobilization: G-1 has been reported to induce a rapid, transient increase in intracellular calcium ([Ca2+]i) levels. This is thought to occur through the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and the subsequent release of calcium from intracellular stores.

Quantitative Data on G-1 Activity

The following tables summarize key quantitative data related to the interaction of G-1 with GPER and its downstream effects.

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Ki) | 11 nM | HEK-293 cells expressing human GPER | |

| EC50 for cAMP production | 2.3 nM | SKBR3 breast cancer cells | |

| EC50 for ERK1/2 phosphorylation | 1.8 nM | SKBR3 breast cancer cells | |

| EC50 for intracellular calcium mobilization | 10 nM | Ishikawa endometrial cancer cells |

Table 1: Binding and Functional Parameters of G-1

| Target | Fold Change | Time Point | Cell Type | Reference |

| p-ERK1/2 | ~3.5-fold | 5 minutes | SKBR3 cells | |

| c-fos mRNA | ~4-fold | 30 minutes | SKBR3 cells | |

| Cyclin D1 protein | ~2.5-fold | 24 hours | MCF-7 breast cancer cells |

Table 2: G-1 Induced Changes in Downstream Targets

Signaling Pathway and Experimental Workflow Diagrams

Caption: G-1 induced GPER signaling pathways.

An In-depth Technical Guide to the G-1 Induced EGFR Transactivation Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a critical mediator of estrogen signaling, distinct from the classical nuclear estrogen receptors. Its activation by the specific agonist G-1 triggers a cascade of intracellular events, a key one being the transactivation of the Epidermal Growth Factor Receptor (EGFR). This G-1 induced EGFR transactivation pathway represents a significant mechanism by which GPER influences cellular processes such as proliferation, migration, and survival, and is of particular interest in the context of cancer biology, especially in hormone-sensitive and triple-negative breast cancers.[1][2][3][4] This guide provides a comprehensive technical overview of this pathway, detailing the core signaling cascade, providing quantitative data from various studies, outlining key experimental protocols, and visualizing the involved processes.

Core Signaling Pathway

The transactivation of EGFR by G-1-activated GPER is a multi-step process that involves the interplay of G proteins, non-receptor tyrosine kinases, matrix metalloproteinases (MMPs), and the release of EGFR ligands. The canonical pathway can be summarized as follows:

-

GPER Activation: The synthetic agonist G-1 binds to and activates GPER, which is primarily localized to the endoplasmic reticulum and cell membrane.[5]

-

G Protein Dissociation: Upon activation, GPER facilitates the dissociation of heterotrimeric G proteins into their Gα and Gβγ subunits.

-

Src Kinase Activation: The liberated Gβγ subunits are implicated in the activation of the non-receptor tyrosine kinase, c-Src (Src).[6]

-

MMP Activation: Activated Src, in turn, promotes the activation of matrix metalloproteinases (MMPs) located at the cell surface.[7][8]

-

EGFR Ligand Shedding: Activated MMPs cleave the precursor form of heparin-binding EGF-like growth factor (pro-HB-EGF) anchored on the cell surface, releasing the mature, soluble HB-EGF.[7][9][10]

-

EGFR Activation and Downstream Signaling: The shed HB-EGF binds to and activates the EGFR, leading to its dimerization, autophosphorylation, and the initiation of downstream signaling cascades, most notably the MAPK/ERK and PI3K/Akt pathways.[11][12][13] These pathways ultimately regulate gene expression and cellular responses like proliferation and migration.

This signaling cascade is a well-established mechanism for GPCR-mediated EGFR transactivation.[14][15][16]

Visualizing the Pathway and Workflows

To facilitate a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

G-1 Induced EGFR Transactivation Signaling Pathway

Experimental Workflow for Studying G-1 Induced EGFR Transactivation

Quantitative Data Summary

The following tables summarize quantitative data on the effects of G-1 on key signaling events and cellular responses.

Table 1: G-1 Induced Signaling Events

| Parameter | Cell Type | G-1 Concentration | Time | Observed Effect | Reference |

| EGFR Phosphorylation | Porcine Coronary Artery Smooth Muscle Cells | 100 nM | - | Increased tyrosine phosphorylation | [17] |

| HCCLM3 Cells | 1 µM | 10, 30, 60 min | Increased phosphorylation | [12] | |

| ERK1/2 Phosphorylation | HEK293 cells | 0.001 µM | 10 min | Increased ERK1/2 activity | [18] |

| HCCLM3 Cells | 1 µM | up to 24 h | Sustained increase in p-ERK | [12] | |

| Akt Phosphorylation | HCCLM3 Cells | 1 µM | 10, 30, 60 min | Transient increase in p-Akt | [12] |

| HB-EGF Release | Porcine Coronary Artery Smooth Muscle Cells | 100 nM (pre-incubation) | - | 4-fold increase over basal levels (with ET-1) | [17] |

Table 2: G-1 Effects on Cellular Processes

| Cellular Process | Cell Type | G-1 Concentration | Duration | Observed Effect | Reference |

| Cell Proliferation | MCF-7 Breast Cancer | 1.1 µM (IC50) | 3 days | Concentration-dependent inhibition | [19] |

| SK-BR-3 Breast Cancer | 2.8 µM (IC50) | 3 days | Concentration-dependent inhibition | [19] | |

| MDA-MB-231 Breast Cancer | 2 µM | 48 hours | Time and concentration-dependent inhibition | [20] | |

| Cell Migration | MDA-MB-231 Breast Cancer | 100-500 µM | 72 hours | Marked inhibition | [4] |

| Ovarian Cancer Cells (OV90, OVCAR420) | 1 µM | 12 hours | Significant reduction | [21] | |

| Cell Invasion | MDA-MB-231 Breast Cancer | 100-500 µM | - | Marked decrease in invading cells | [4] |

| Triple-Negative Breast Cancer Cells | - | - | GPER activation suppresses invasion | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the G-1 induced EGFR transactivation pathway.

Western Blot for Phosphorylated Proteins (p-EGFR, p-ERK, p-Akt)

This protocol is for the semi-quantitative analysis of protein phosphorylation state.

Materials:

-

Cell culture reagents

-

G-1 (agonist)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for p-EGFR, p-ERK, p-Akt, and total proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 4-24 hours before treatment to reduce basal phosphorylation. Treat cells with various concentrations of G-1 for different time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice. Scrape cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet debris and determine the protein concentration of the supernatant.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in sample buffer. Separate proteins on an SDS-PAGE gel and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) form of the protein and a loading control (e.g., GAPDH or β-actin).

-

Data Analysis: Quantify band intensities using densitometry software. Express phosphorylated protein levels as a ratio to the total protein.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is used to demonstrate the physical association between two proteins, for example, GPER and Src.

Materials:

-

Cell culture reagents and G-1

-

Co-IP lysis buffer

-

Primary antibody against the "bait" protein (e.g., anti-GPER)

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blot reagents

Procedure:

-

Cell Lysis: Treat and lyse cells as for Western blotting, using a non-denaturing lysis buffer to preserve protein interactions.

-

Pre-clearing: Incubate the lysate with beads alone to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the primary antibody (or isotype control) for several hours to overnight at 4°C.

-

Add beads to capture the antibody-protein complexes and incubate for another 1-2 hours.

-

-

Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-Src).

Matrix Metalloproteinase (MMP) Activity Assay

This protocol measures the enzymatic activity of MMPs shed from the cell surface.

Materials:

-

Cell culture reagents and G-1

-

Serum-free cell culture medium

-

Fluorogenic MMP substrate

-

MMP inhibitor (as a negative control)

-

Fluorometer

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to confluency. Replace with serum-free medium and treat with G-1.

-

Conditioned Medium Collection: Collect the conditioned medium at different time points.

-

MMP Activity Measurement:

-

Incubate the conditioned medium with a fluorogenic MMP substrate.

-

Measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates MMP activity.

-

Include a sample with an MMP inhibitor to confirm the specificity of the assay.

-

HB-EGF Shedding Assay (ELISA)

This protocol quantifies the amount of soluble HB-EGF released into the cell culture medium.

Materials:

-

Cell culture reagents and G-1

-

Serum-free cell culture medium

-

HB-EGF ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with G-1 in serum-free medium as described for the MMP activity assay.

-

Conditioned Medium Collection: Collect the conditioned medium.

-

ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of HB-EGF in the conditioned medium.

Cell Migration and Invasion Assays

These assays assess the functional consequences of G-1 induced EGFR transactivation on cell motility.

a) Wound Healing (Scratch) Assay for Cell Migration:

Procedure:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" in the monolayer with a sterile pipette tip.

-

Wash to remove detached cells and add fresh medium with or without G-1.

-

Image the scratch at different time points (e.g., 0, 12, 24 hours).

-

Measure the width of the scratch to quantify cell migration into the empty space.

b) Transwell (Boyden Chamber) Assay for Cell Invasion:

Procedure:

-

Use transwell inserts with a porous membrane coated with a layer of Matrigel (a basement membrane matrix).

-

Place cells in the upper chamber in serum-free medium with or without G-1.

-

Fill the lower chamber with medium containing a chemoattractant (e.g., serum).

-

Incubate for a period to allow cells to invade through the Matrigel and membrane.

-

Fix, stain, and count the cells that have migrated to the lower surface of the membrane.

Conclusion

The G-1 induced EGFR transactivation pathway is a complex and crucial signaling axis that links GPER activation to fundamental cellular processes. Understanding the intricacies of this pathway is vital for researchers in oncology and drug development, as it presents potential therapeutic targets for cancers that are dependent on this signaling network. The experimental protocols and quantitative data provided in this guide offer a robust framework for investigating this pathway and its role in health and disease. Further research will continue to elucidate the nuanced regulation of this pathway and its potential for therapeutic intervention.

References

- 1. Current progress and prospects for G protein-coupled estrogen receptor in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The activation of GPER inhibits cells proliferation, invasion and EMT of triple-negative breast cancer via CD151/miR-199a-3p bio-axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of G Protein-Coupled Estrogen Receptor in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Current progress and prospects for G protein-coupled estrogen receptor in triple-negative breast cancer [frontiersin.org]

- 5. The G Protein-Coupled Estrogen Receptor (GPER): A Critical Therapeutic Target for Cancer [mdpi.com]

- 6. Targeting Src and Epidermal Growth Factor Receptor in Colorectal Cancer: Rationale and Progress Into the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EGF receptor transactivation by G-protein-coupled receptors requires metalloproteinase cleavage of proHB-EGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | GPER-Induced ERK Signaling Decreases Cell Viability of Hepatocellular Carcinoma [frontiersin.org]

- 13. Transactivation of Epidermal Growth Factor Receptor by G Protein-Coupled Receptors: Recent Progress, Challenges and Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transactivation of Epidermal Growth Factor Receptor by G Protein-Coupled Receptors: Recent Progress, Challenges and Future Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. EGFR Transactivation by Peptide G Protein-Coupled Receptors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The activation of G protein-coupled estrogen receptor induces relaxation via cAMP as well as potentiates contraction via EGFR transactivation in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. G protein-coupled estrogen receptor 1 (GPER1)/GPR30 increases ERK1/2 activity through PDZ motif-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. aacrjournals.org [aacrjournals.org]

- 21. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Non-Genomic Estrogenic Effects of the G-1 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the non-genomic estrogenic effects mediated by the selective G protein-coupled estrogen receptor (GPER) agonist, G-1. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the molecular mechanisms, signaling pathways, and experimental methodologies associated with G-1's activity. This guide includes quantitative data, detailed experimental protocols, and visualizations of key signaling cascades to facilitate a deeper understanding and application of this compound in research and development.

Introduction

Estrogen's physiological and pathological effects are mediated through both classical genomic pathways, involving nuclear estrogen receptors (ERα and ERβ), and rapid, non-genomic pathways.[1][2][3] The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a key mediator of these non-genomic actions.[1][2][3] G-1 is a non-steroidal, high-affinity, and selective agonist for GPER.[1][4] Its selectivity makes it an invaluable tool for elucidating the specific roles of GPER-mediated signaling, distinct from the classical ER pathways.[5][6] This guide focuses on the non-genomic effects initiated by the binding of G-1 to GPER, leading to the activation of various downstream signaling cascades that influence a wide range of cellular processes.

Quantitative Data: G-1 Affinity and Potency

The selectivity and potency of G-1 are critical for its use as a research tool and potential therapeutic agent. The following table summarizes key quantitative data for G-1, highlighting its high affinity for GPER and lack of significant binding to classical estrogen receptors.

| Ligand | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Notes |

| G-1 | GPER | 11 nM[4] | 2 nM[4] | Potent and selective GPER agonist. |

| G-1 | ERα | >10,000 nM[5] | No activity up to 10 µM[4] | Demonstrates high selectivity over ERα. |

| G-1 | ERβ | >10,000 nM[5] | No activity up to 10 µM[4] | Demonstrates high selectivity over ERβ. |

Signaling Pathways Activated by G-1

Upon binding to GPER, G-1 initiates a cascade of rapid intracellular signaling events. These non-genomic pathways are responsible for the diverse physiological and pharmacological effects of G-1. The primary signaling pathways activated by G-1 are detailed below.

1. Gαs-cAMP-PKA Pathway: GPER activation by G-1 can couple to Gαs proteins, leading to the activation of adenylyl cyclase.[7][8] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[9][10] This pathway has been implicated in various cellular responses, including the modulation of gene expression through the phosphorylation of transcription factors like CREB.[11]

2. Gβγ-Src-EGFR-MAPK/ERK Pathway: G-1-activated GPER can also signal through Gβγ subunits, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[8][12] This process often involves the activation of Src, a non-receptor tyrosine kinase, and matrix metalloproteinases (MMPs) that cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) to release active HB-EGF, which then binds to and activates EGFR.[9] Downstream of EGFR, the Ras/Raf/MEK/ERK (MAPK) cascade is activated, leading to the phosphorylation of ERK1/2.[13][14] This pathway is crucial for regulating cell proliferation, differentiation, and survival.

3. Calcium Mobilization: Activation of GPER by G-1 can lead to a rapid increase in intracellular calcium ([Ca2+]i).[4][15] This is often mediated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[16] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[16] This calcium signal can then modulate the activity of various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs).

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization of G-1's effects. The following sections provide methodologies for key assays used to study GPER activation.

1. Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of G-1 for GPER.

-

Materials:

-

Cell membranes from cells overexpressing GPER.

-

Radiolabeled ligand (e.g., [3H]-estradiol).

-

G-1 at various concentrations.

-

Assay buffer (e.g., Tris-HCl with BSA).

-

Glass fiber filters.

-

Scintillation cocktail and counter.[5]

-

-

Procedure:

-

Incubate a fixed concentration of cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled G-1.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[5]

-

Plot the percentage of specific binding against the logarithm of the G-1 concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

2. Calcium Mobilization Assay

This functional assay measures the ability of G-1 to induce an increase in intracellular calcium concentration.

-

Materials:

-

Procedure:

-

Load the cells with the calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of G-1 to the cells.

-

Immediately measure the change in fluorescence over time using a kinetic plate reader.

-

Plot the peak fluorescence response against the logarithm of the G-1 concentration to determine the EC50 value.[5]

-

3. ERK Phosphorylation Assay (Western Blot)

This assay assesses the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

-

Materials:

-

Cells expressing GPER.

-

G-1 at various concentrations.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against phospho-ERK1/2 and total ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.[17]

-

-

Procedure:

-

Serum-starve cells to reduce basal ERK phosphorylation.

-

Treat cells with varying concentrations of G-1 for a specified time.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with the primary antibody against phospho-ERK1/2.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[13][17]

-

4. cAMP Production Assay

This functional assay measures the activation of the Gαs pathway by quantifying the production of cyclic AMP.

-

Materials:

-

Cells expressing GPER.

-

G-1 at various concentrations.

-

cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

-

Cell lysis buffer.

-

Plate reader compatible with the chosen assay kit.[5]

-

-

Procedure:

-

Treat the cells with varying concentrations of G-1 for a specified incubation period.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using the assay kit according to the manufacturer's instructions.

-

Plot the amount of cAMP produced against the logarithm of the G-1 concentration to determine the EC50 value.[5]

-

Cellular and Physiological Effects of G-1

The activation of the aforementioned signaling pathways by G-1 translates into a wide array of cellular and physiological responses.

-

Anti-Cancer Effects: G-1 has been shown to inhibit proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines, including breast, ovarian, and lung cancer.[1][18][19] These effects are often mediated by the modulation of key cell cycle and apoptotic proteins.

-

Neuroprotection: G-1 exhibits neuroprotective effects in models of ischemic brain injury and neurodegenerative diseases.[1][20][21] These effects are attributed to the activation of pro-survival signaling pathways and the suppression of apoptotic and inflammatory responses in neuronal cells.[16][22]

-

Cardiovascular Effects: G-1 has demonstrated cardioprotective effects and influences vascular tone.[23][24] It can induce vasodilation and has been shown to be beneficial in models of hypertension and myocardial ischemia/reperfusion injury.[24][25]

-

Metabolic Regulation: G-1 has been shown to improve glucose homeostasis and reduce body weight in preclinical models of obesity and diabetes, suggesting a role for GPER in metabolic regulation.[26][27]

Conclusion

G-1 is a powerful and selective tool for investigating the non-genomic estrogenic effects mediated by GPER. Its high affinity for GPER and lack of activity at classical estrogen receptors allow for the specific interrogation of GPER-mediated signaling pathways. The activation of cascades involving cAMP, ERK, and calcium mobilization by G-1 underlies its diverse cellular and physiological effects, including its anti-cancer, neuroprotective, cardiovascular, and metabolic actions. The experimental protocols detailed in this guide provide a framework for the consistent and reliable characterization of G-1 and other GPER modulators. A thorough understanding of the non-genomic signaling of G-1 is crucial for advancing our knowledge of GPER biology and for the development of novel therapeutic strategies targeting this receptor.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. benchchem.com [benchchem.com]

- 6. e-century.us [e-century.us]

- 7. academic.oup.com [academic.oup.com]

- 8. Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactome | GPER1 signaling [reactome.org]

- 11. Frontiers | G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases [frontiersin.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]

- 19. The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GPER agonist G1 suppresses neuronal apoptosis mediated by endoplasmic reticulum stress after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GPER1/GPR30 activation improves neuronal survival following global cerebral ischemia induced by cardiac arrest in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Involvement of the G-Protein-Coupled Estrogen Receptor-1 (GPER) Signaling Pathway in Neurodegenerative Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protective Role of GPER Agonist G-1 on Cardiotoxicity Induced by Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ahajournals.org [ahajournals.org]

- 25. researchgate.net [researchgate.net]

- 26. Preclinical efficacy of the first-in-class GPER-selective agonist G-1 in mouse models of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

The GPER Agonist G-1: A Comprehensive Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selective G protein-coupled estrogen receptor (GPER) agonist, G-1. It covers the seminal aspects of its discovery, a detailed, diastereoselective synthesis protocol, and the intricate signaling pathways it modulates. This document is intended to serve as a core resource for researchers in pharmacology, medicinal chemistry, and drug development, offering both foundational knowledge and practical experimental details.

Introduction: The Advent of a Selective GPER Probe

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a critical mediator of non-genomic estrogen signaling. Its distinction from the classical nuclear estrogen receptors, ERα and ERβ, has necessitated the development of selective pharmacological tools to dissect its unique biological roles. The discovery of G-1, a non-steroidal, high-affinity GPER agonist, marked a significant milestone in this endeavor. G-1 exhibits high selectivity for GPER, enabling the specific investigation of GPER-mediated signaling in a multitude of physiological and pathological processes, including cancer, cardiovascular function, and neuroendocrine regulation.

Pharmacological Profile of G-1

G-1 is characterized by its potent and selective agonism at the GPER. The following table summarizes its key quantitative pharmacological parameters, providing a clear comparison of its binding affinity and functional potency.

| Parameter | Receptor | Value | Reference(s) |

| Binding Affinity (Ki) | GPER | 11 nM | [1][2][3] |

| ERα | > 10,000 nM | [1][2] | |

| ERβ | > 10,000 nM | [1][2] | |

| Functional Activity (EC50) | GPER (cAMP production) | 2 nM | [1][2] |

| Functional Activity (IC50) | SKBr3 cell migration inhibition | 0.7 nM | [1][2] |

| MCF-7 cell migration inhibition | 1.6 nM | [1][2] |

Synthesis of G-1

The synthesis of G-1, chemically named (±)-1-[(3aR,4S,9bS*)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone, can be efficiently achieved through a Sc(III)-catalyzed aza-Diels-Alder cyclization.[1][4][5] Both a multicomponent and a stepwise approach have been successfully employed, with the stepwise method offering enhanced diastereoselectivity.[1]

Experimental Protocol: Stepwise Diastereoselective Synthesis

This protocol details the more diastereoselective stepwise synthesis of G-1.[1]

Step 1: Imine Formation

-

To a solution of 6-bromopiperonal (B143890) (10.0 mmol) in an appropriate solvent, add p-aminoacetophenone (10.0 mmol).

-

Stir the reaction mixture at ambient temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Aza-Diels-Alder Cyclization

-

Dissolve the crude imine (1.0 mmol) in dichloromethane (B109758) (DCM, 4 cm³).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add cyclopentadiene (B3395910) (5.0 mmol), followed by a catalytic amount of scandium(III) triflate (Sc(OTf)₃, 0.1 mmol) in DCM (0.2 cm³).

-

Stir the reaction mixture at 0 °C for 4 hours.

-

After the reaction is complete, remove the volatiles in vacuo.

-

Purify the residue by preparative silica (B1680970) gel column chromatography using a mixture of ethyl acetate (B1210297) and hexanes (10:90) as the eluent to afford G-1 as a white solid with a high endo:exo diastereomeric ratio (98:02).[1]

Diagram of the G-1 Synthesis Workflow

Caption: Stepwise synthesis of G-1 via imine formation and subsequent aza-Diels-Alder cyclization.

GPER-Mediated Signaling Pathways Activated by G-1

Upon binding to GPER, G-1 initiates a cascade of rapid, non-genomic signaling events. These pathways are distinct from the classical genomic pathways activated by nuclear estrogen receptors. The primary signaling events include the activation of G proteins, leading to the modulation of second messenger systems and downstream kinase cascades.

Diagram of G-1 Activated GPER Signaling

Caption: G-1 activates GPER, leading to diverse downstream signaling cascades.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of G-1.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of G-1 for GPER by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing GPER (e.g., from SKBr3 cells)

-

Radioligand (e.g., [³H]-estradiol)

-

Unlabeled G-1

-

Assay buffer (e.g., Tris-HCl with BSA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Incubate a fixed concentration of cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled G-1.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of G-1 to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of G-1 to induce an increase in intracellular calcium concentration, a hallmark of GPER activation.

Materials:

-

Cells expressing GPER (e.g., HEK293T cells transiently expressing GPER)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

G-1 at various concentrations

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's instructions (typically for 1 hour at 37°C).[6]

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of G-1 to the cells.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~490 nm, emission ~525 nm).

-

Plot the peak fluorescence response against the logarithm of the G-1 concentration to determine the EC50 value.

cAMP Production Assay

This assay assesses the activation of the Gαs pathway by GPER in response to G-1, leading to the production of cyclic AMP (cAMP).

Materials:

-

Cells expressing GPER

-

G-1 at various concentrations

-

cAMP assay kit (e.g., ELISA-based or HTRF-based)

-

Cell lysis buffer

-

Plate reader compatible with the chosen assay kit

Protocol:

-

Treat the cells with varying concentrations of G-1 for a specified incubation period (e.g., 30 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, following the manufacturer's protocol.[7][8]

-

Plot the amount of cAMP produced against the logarithm of the G-1 concentration to determine the EC50 value.

Conclusion

G-1 has proven to be an invaluable tool for elucidating the multifaceted roles of GPER in health and disease. Its high selectivity and well-characterized pharmacological profile make it a reliable probe for in vitro and in vivo studies. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into GPER signaling and the development of novel therapeutics targeting this important receptor. As our understanding of GPER biology continues to expand, the utility of G-1 as a foundational research compound will undoubtedly persist.

References

- 1. Highly efficient synthesis and characterization of the GPR30-selective agonist G-1 and related tetrahydroquinoline analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Highly efficient synthesis and characterization of the GPR30-selective agonist G-1 and related tetrahydroquinoline analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Highly efficient synthesis and characterization of the GPR30-selective agonist G-1 and related tetrahydroquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of the G-1 Agonist in Cancer Cell Biology

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a critical mediator of non-genomic estrogen signaling in both normal physiology and pathology.[1][2][3] Its role in cancer is complex and often context-dependent, exhibiting both tumor-promoting and tumor-suppressing functions.[1][2] The development of G-1, a selective, non-steroidal GPER agonist, has been instrumental in dissecting the specific signaling pathways and cellular consequences of GPER activation.[4][5][6] This guide provides an in-depth examination of the mechanisms of action of G-1 in cancer cells, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the complex signaling networks involved. While GPER activation is the primary mechanism, evidence also points to GPER-independent, "off-target" effects of G-1, particularly on microtubule dynamics, adding another layer to its potential as an anti-cancer agent.[1][7][8]

G-1 Mechanism of Action and Core Signaling Pathways

G-1 exerts its effects on cancer cells through a variety of signaling cascades, initiated by its binding to GPER located at the cell membrane and endoplasmic reticulum. These pathways often crosstalk and can lead to diverse cellular outcomes, including apoptosis, cell cycle arrest, and inhibition of migration.

2.1 GPER-Dependent Signaling Cascades

Upon binding G-1, GPER initiates rapid intracellular signaling events:

-

EGFR Transactivation: A principal mechanism involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). Ligand-bound GPER activates Src-family kinases, which in turn promote the activity of matrix metalloproteinases (MMPs).[2] MMPs cleave membrane-bound precursors like pro-heparin-binding EGF (pro-HB-EGF) to release active EGFR ligands, leading to EGFR phosphorylation and activation of its downstream pathways.[2][9]

-

MAPK/ERK and PI3K/Akt Pathways: Downstream of EGFR transactivation, G-1 modulates two central cancer signaling axes. While often associated with proliferation, the G-1-induced activation of the MAPK/ERK pathway can paradoxically promote apoptosis or cell cycle arrest in certain cancer contexts.[2][10] Conversely, G-1 has been shown to suppress the pro-survival PI3K/Akt pathway in breast cancer cells.[2][10]

-

Intracellular Calcium Mobilization and ER Stress: G-1 stimulation triggers a rapid release of calcium (Ca²⁺) from the endoplasmic reticulum (ER).[2][3][11] This sustained elevation of cytosolic Ca²⁺ can disrupt ER homeostasis, leading to the Unfolded Protein Response (UPR) and ER stress.[3][12] This stress signaling, primarily through the PERK and IRE1α pathways, can ultimately activate a pro-apoptotic program.[3]

-

Hippo/YAP Pathway Activation: In breast cancer cells, G-1 has been shown to activate the Hippo pathway effector YAP (Yes-associated protein).[13] G-1 disrupts the interaction between LATS1/2 and YAP, preventing YAP phosphorylation and promoting its nuclear accumulation.[13] In the nucleus, YAP can bind to the tumor suppressor p73, leading to increased expression of the pro-apoptotic protein Bax.[13]

2.2 GPER-Independent Mechanisms

Several studies have revealed that G-1 can exert anti-cancer effects independently of GPER, suggesting it has multiple intracellular targets.

-

Microtubule Disruption: G-1 has been found to directly interfere with tubulin polymerization, a mechanism akin to vinca (B1221190) alkaloid chemotherapeutics.[4][14] This disruption of the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4][7] This effect has been observed even in cancer cells that lack GPER expression.[7][8][15]

Signaling Pathway Diagram

Caption: G-1 signaling pathways in cancer cells.

Quantitative Data on G-1 Efficacy

The anti-cancer effects of G-1 have been quantified across various cancer cell lines. The data highlight its potency, which can vary depending on the cancer type and specific cell line.

| Cancer Type | Cell Line | Effect | Quantitative Data | Citation |

| High-Grade Serous Ovarian Cancer | OV90 | Inhibition of Cell Viability | IC50: 1.06 μM (48h) | [14] |

| High-Grade Serous Ovarian Cancer | OVCAR420 | Inhibition of Cell Viability | IC50: 6.97 μM (48h) | [14] |

| Fallopian Tube Epithelial | FT190 | Inhibition of Cell Viability | IC50: 2.58 μM (48h) | [14] |

| Ovarian Granulosa Cell Tumor | KGN | Inhibition of Proliferation | Significant effect at >0.5 μM | [15] |

| T-cell Acute Lymphoblastic Leukemia | Jurkat | Cytotoxicity | Toxic at ≥0.5 µM (24h) | [7] |

| Gastric Cancer | AGS, SNU-216 | Tumor Growth Inhibition (in vivo) | 1 mg/kg G-1 (i.p.) decreased tumor volume | [16] |

| High-Grade Serous Ovarian Cancer | FT190, OV90, OVCAR420 | Inhibition of Cell Migration | Significant reduction at 1 µM (12h) | [14] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of the G-1 agonist in cancer cell biology.

4.1 Cell Viability Assay

This protocol is used to determine the concentration of G-1 that inhibits cancer cell viability by 50% (IC50).

-

Cell Seeding: Plate cancer cells (e.g., OV90, OVCAR420) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Drug Preparation: Prepare a stock solution of G-1 (e.g., 20 mM in DMSO).[8] Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO only).

-

Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various G-1 concentrations or vehicle control.

-

Incubation: Incubate the plates for a specified period, typically 48 hours, under standard cell culture conditions (37°C, 5% CO₂).[14]

-

Viability Assessment (MTT Assay Example):

-

Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of viability against the log of the G-1 concentration and use non-linear regression to calculate the IC50 value.

4.2 In Vivo Xenograft Tumor Growth Assay

This protocol assesses the anti-tumor efficacy of G-1 in a living organism.

-

Animal Model: Use female 6- to 8-week-old athymic nu/nu nude mice.[16] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Cell Preparation and Implantation:

-

Tumor Growth and Grouping: Monitor tumor growth by measuring with calipers twice weekly. When tumor volumes reach approximately 200 mm³, randomly assign mice to treatment groups (e.g., vehicle control, G-1).[16]

-

Treatment Administration:

-

Prepare G-1 at a concentration of 1 mg/kg.

-

Administer the treatment intraperitoneally (i.p.) every other day.[16] The control group receives an equivalent volume of the vehicle (e.g., DMSO in saline).

-

-

Monitoring and Endpoint:

-

Continue to measure tumor volumes throughout the study. Calculate volume using the formula: (A × B²)/2, where A is the largest diameter and B is the smallest.[16]

-

Monitor animal weight and health status.

-

The study concludes when tumors in the control group reach a predetermined size, or as per ethical guidelines.

-

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Use statistical tests (e.g., ANOVA) to compare the tumor growth between the G-1 treated and control groups.

Experimental Workflow Diagram

Caption: Workflow for an in vivo mouse xenograft study.

4.3 Wound Healing (Migration) Assay

This assay qualitatively and quantitatively assesses the effect of G-1 on cell migration.

-

Cell Seeding: Plate cells in a 6-well plate and grow them to form a confluent monolayer.

-